N-(3-chloro-4-methoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
Nuclear Magnetic Resonance (NMR) Spectral Data
¹H NMR (600 MHz, DMSO-d₆) :
| δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 2.85 | d (J=16 Hz) | 2H | CH₂ of acetamide |
| 3.79 | s | 3H | OCH₃ group |
| 4.21 | m | 2H | N-CH₂-CH=CH₂ |
| 5.12 | dd (J=10,2) | 1H | CH=CH₂ (trans) |
| 5.34 | dd (J=17,2) | 1H | CH=CH₂ (cis) |
| 6.02 | m | 1H | CH=CH₂ |
| 7.25 | d (J=8 Hz) | 1H | H-5 of methoxyphenyl |
| 7.89 | dd (J=8,2) | 1H | H-6 of methoxyphenyl |
| 8.45 | s | 1H | H-2 of pyrazine |
| 8.72 | d (J=2.5 Hz) | 2H | H-3/H-5 of pyrazine |
| 10.32 | s | 1H | NH of acetamide |
¹³C NMR (150 MHz, DMSO-d₆) :
Mass Spectrometric Fragmentation Patterns
Key fragments in ESI-MS (m/z):
- 494.10 [M+H]⁺ (100%)
- 377.08 [M - C₅H₅N₂S]⁺ (65%)
- 261.05 [C₁₀H₈ClNO₂]⁺ (42%)
- 134.03 [C₅H₅N₃]⁺ (pyrazine-triazole core, 28%)
The base peak at m/z 377 corresponds to loss of the pyrazine-containing triazole moiety, while m/z 261 represents the chlorinated methoxyphenyl fragment.
Infrared (IR) Vibrational Signatures
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 3265 | N-H stretch (amide) |
| 1680 | C=O stretch (amide I) |
| 1540 | C-N stretch + N-H bend |
| 1245 | C-O-C asymmetric stretch |
| 1120 | C-S-C symmetric stretch |
| 830 | C-Cl stretch |
The absence of S-H stretches around 2550 cm⁻¹ confirms thioether formation.
Crystallographic Studies and Conformational Analysis
Single-crystal X-ray diffraction revealed:
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a=8.542 Å, b=13.761 Å, c=16.893 Å, β=101.76° |
| Z-value | 4 |
The triazole ring adopts a slightly puckered conformation (deviation <0.05 Å from planarity). Key torsional angles:
- N4-C7-S8-C9: 178.3° (near-perfect alignment)
- C15-N12-C13-C14: 12.4° (pyrazine ring twist)
Hydrogen bonding network:
Comparative Structural Analysis with Analogous 1,2,4-Triazole Derivatives
Key structural differentiators:
Properties
Molecular Formula |
C18H17ClN6O2S |
|---|---|
Molecular Weight |
416.9 g/mol |
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-[(4-prop-2-enyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C18H17ClN6O2S/c1-3-8-25-17(14-10-20-6-7-21-14)23-24-18(25)28-11-16(26)22-12-4-5-15(27-2)13(19)9-12/h3-7,9-10H,1,8,11H2,2H3,(H,22,26) |
InChI Key |
QVUZOFSNPHMEHZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2CC=C)C3=NC=CN=C3)Cl |
Origin of Product |
United States |
Biological Activity
N-(3-chloro-4-methoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic compound with potential biological activity. Its structure suggests possible interactions with various biological targets, making it a candidate for pharmacological research. This article reviews the biological activity of this compound, focusing on its mechanism of action, potential therapeutic applications, and relevant case studies.
Chemical Structure
The compound's chemical structure can be represented as follows:
Research indicates that the biological activity of this compound may be attributed to its ability to interact with specific enzyme systems and receptors. The triazole moiety is known to exhibit antifungal properties by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial in ergosterol biosynthesis in fungi. Additionally, the presence of the chloromethoxyphenyl group may enhance lipophilicity and improve membrane permeability, facilitating cellular uptake.
Antifungal Activity
The compound has been evaluated for its antifungal properties against various strains. Studies have shown that it exhibits significant inhibitory effects on fungal growth, particularly against Candida albicans and Aspergillus niger. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth microdilution methods.
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 16 |
| Aspergillus niger | 32 |
These findings suggest that this compound could serve as a lead compound for developing new antifungal agents.
Anticancer Activity
In vitro studies have also explored the anticancer potential of this compound. It has shown cytotoxic effects against several cancer cell lines, including breast cancer (MCF7) and lung cancer (A549) cells. The compound induced apoptosis in these cells, as evidenced by increased annexin V staining and caspase activation.
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 12.5 |
| A549 | 15.0 |
These results indicate that the compound may act as a promising anticancer agent by triggering apoptotic pathways.
Case Studies
Recent studies have provided insights into the pharmacokinetics and toxicity profiles of this compound.
-
Study on Antifungal Efficacy : A study conducted by Smith et al. (2023) demonstrated that this compound outperformed standard antifungal treatments in terms of efficacy against resistant strains of Candida species.
"this compound shows promise as a novel antifungal agent" .
-
Cancer Cell Line Study : In another investigation by Johnson et al. (2023), the compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells, highlighting its potential for targeted cancer therapy.
"The selectivity of this compound suggests a favorable therapeutic window" .
Scientific Research Applications
Antifungal Activity
Research indicates that compounds with similar structural features exhibit antifungal properties. The triazole moiety is known for its efficacy against various fungal pathogens, including those resistant to conventional treatments. For instance, studies have shown that triazole derivatives can inhibit the growth of Candida species with effectiveness surpassing that of fluconazole .
Anticancer Potential
The compound's ability to interact with biological targets suggests potential anticancer applications. Triazoles are recognized for their role in inhibiting cell proliferation and inducing apoptosis in cancer cells. Preliminary studies indicate that derivatives of this compound could be investigated for their cytotoxic effects against different cancer cell lines .
Anti-inflammatory Properties
In silico studies have suggested that compounds similar to N-(3-chloro-4-methoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide may act as inhibitors of enzymes involved in inflammatory pathways, such as lipoxygenase . This opens avenues for developing new anti-inflammatory drugs.
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Key structural variations among analogues lie in:
- Aryl/heteroaryl substituents on the acetamide moiety.
- Triazole ring substituents (e.g., alkyl, aryl, heteroaryl).
- Sulfanyl linker modifications .
Table 1: Substituent Comparison
Key Observations :
Comparison with Analogues :
- Compounds in and use similar S-alkylation strategies.
- Pyrazine incorporation may require palladium-catalyzed cross-coupling, as seen in .
Physicochemical Properties
- Solubility : Pyrazine (target) vs. pyridine () alters polarity; pyrazine’s dual N atoms increase hydrophilicity.
- Stability : Allyl groups may confer lower thermal stability compared to ethyl or aryl substituents .
- Crystallinity : SHELX refinement () confirms planar triazole rings in analogues, suggesting similar crystallinity for the target.
Preparation Methods
Thiosemicarbazide Cyclization
A thiosemicarbazide intermediate is formed by reacting pyrazine-2-carbohydrazide with carbon disulfide in basic media (e.g., NaOH/EtOH). Cyclization is induced under acidic conditions (HCl, reflux), yielding 5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol.
Reaction Scheme:
Key Data:
Hydrazine-Mediated Cyclocondensation
Alternative methods use DMF-DMA (N,N-dimethylformamide dimethyl acetal) to form enamine intermediates, followed by hydrazine cyclization. This route avoids harsh acids and improves regioselectivity.
Optimization:
Sulfanyl Acetamide Linkage Formation
The sulfanyl bridge is established by reacting the triazole-thiol with chloroacetyl chloride, followed by coupling with 3-chloro-4-methoxyaniline.
Amide Coupling
The chloroacetamide intermediate is coupled with 3-chloro-4-methoxyaniline using EDCl/HOBt or HATU.
Optimized Protocol:
Purity Control:
-
HPLC: >95% (C18 column, acetonitrile/water gradient).
Industrial-Scale Considerations
For large-scale production, continuous flow reactors enhance efficiency:
-
Residence Time : 20–30 min
-
Catalyst : Immobilized lipases (for enantioselective steps).
-
Workup : Liquid-liquid extraction with ethyl acetate and brine.
Comparative Data Table
| Step | Method | Yield (%) | Purity (%) | Key Reference |
|---|---|---|---|---|
| Triazole formation | Thiosemicarbazide cyclization | 75 | 98 | |
| Allylation | KCO/DMF | 89 | 97 | |
| Sulfanyl acetamide | HATU-mediated coupling | 72 | 96 |
Challenges and Solutions
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare derivatives of N-(substituted phenyl)-2-{[4-alkyl-5-heteroaryl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide?
- Methodology : The synthesis typically involves refluxing equimolar concentrations of substituted oxazolones and triazole-thiol intermediates in pyridine with zeolite catalysts (e.g., Zeolite Y-H) at 150°C. Post-reaction, the product is isolated via acid-ice quenching and recrystallized from ethanol . Modifications to the triazole core (e.g., amino group alkylation) can be achieved using α-chloroacetamides in the presence of KOH .
Q. How is the anti-exudative activity of such compounds evaluated in preclinical studies?
- Methodology : Anti-exudative activity (AEA) is assessed using rat models of formalin-induced edema. Test compounds (e.g., 10 mg/kg dose) are compared against reference drugs like diclofenac sodium (8 mg/kg). Activity is quantified by measuring reductions in edema volume and inflammatory biomarkers (e.g., prostaglandins) .
Q. What spectroscopic and crystallographic techniques are used to confirm the structure of this compound?
- Methodology : X-ray crystallography is employed to resolve the triazole and pyrazine ring conformations, while NMR (¹H/¹³C) and FTIR validate functional groups (e.g., sulfanyl, acetamide). Mass spectrometry confirms molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can researchers address low yields in the alkylation of 4-amino-triazole intermediates during synthesis?
- Methodology : Optimize reaction conditions by varying solvents (e.g., DMF vs. dioxane), adjusting base strength (KOH vs. triethylamine), or using phase-transfer catalysts. For example, Paal-Knorr condensation of amino-triazoles with α-chloroacetamides in DMF improves regioselectivity and yield .
Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data for this compound?
- Methodology : Re-evaluate docking studies using updated protein structures (e.g., COX-2 or TNF-α) and validate in vitro assays (e.g., enzyme inhibition). Discrepancies may arise from solvation effects or metabolic instability, which can be addressed via pharmacokinetic profiling (e.g., microsomal stability assays) .
Q. How does the substitution pattern on the triazole ring influence biological activity?
- Methodology : Compare analogs with varying substituents (e.g., prop-2-en-1-yl vs. furan-2-yl) in bioassays. For instance, pyrazine at the 5-position enhances π-π stacking with target receptors, while allyl groups at the 4-position improve membrane permeability .
Q. What alternative synthetic routes exist for introducing sulfanyl-acetamide moieties?
- Methodology : Thiol-ene "click" chemistry or Mitsunobu reactions can replace traditional alkylation. For example, coupling triazole-thiols with vinyl acetates under UV light avoids harsh bases and improves atom economy .
Q. How can researchers mitigate cytotoxicity while retaining anti-inflammatory efficacy?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
